N-Boc-Cyclopentylamine N-Boc-Cyclopentylamine
Brand Name: Vulcanchem
CAS No.: 153789-22-1
VCID: VC21134900
InChI: InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NC1CCCC1
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

N-Boc-Cyclopentylamine

CAS No.: 153789-22-1

Cat. No.: VC21134900

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-Cyclopentylamine - 153789-22-1

Specification

CAS No. 153789-22-1
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name tert-butyl N-cyclopentylcarbamate
Standard InChI InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Standard InChI Key NMQHSIXSBOBXRL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCC1
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1

Introduction

Synthesis of N-Boc-Cyclopentylamine

General Synthetic Route

The synthesis of N-Boc-Cyclopentylamine typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate bond.

Cyclopentylamine+Tert-butyl chloroformateN-Boc-Cyclopentylamine+HCl\text{Cyclopentylamine} + \text{Tert-butyl chloroformate} \rightarrow \text{N-Boc-Cyclopentylamine} + \text{HCl}

The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and scalability. These reactors provide precise control over reaction parameters such as temperature, pressure, and mixing rates, enabling reproducible production of N-Boc-Cyclopentylamine.

Automated systems further streamline the synthesis process by integrating real-time monitoring and adjustment of reaction conditions.

Purification Techniques

After synthesis, N-Boc-Cyclopentylamine is purified using techniques such as recrystallization or column chromatography. Recrystallization involves dissolving the crude product in an appropriate solvent at elevated temperatures followed by slow cooling to precipitate pure crystals.

Column chromatography utilizes silica gel or other stationary phases to separate impurities based on their differential interactions with the stationary phase.

Chemical Reactions Involving N-Boc-Cyclopentylamine

Reactivity Patterns

N-Boc-Cyclopentylamine undergoes various chemical transformations due to its carbamate functionality and protected amine group:

Oxidation

The compound can be oxidized under controlled conditions to form derivatives with modified functional groups.

Reduction

Reduction reactions target the carbamate group, converting it back into an amine or other reduced forms.

Substitution

The Boc group can be substituted with other functional groups using nucleophilic reagents.

Reaction Conditions

Common reagents used in these transformations include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substituting Agents: Alcohols or amines under basic or acidic conditions

Reaction conditions are tailored to minimize side reactions and maximize yield.

Applications of Reaction Products

The products formed from these reactions serve as intermediates in complex syntheses or as final compounds with specific functionalities for biological or industrial applications.

Applications of N-Boc-Cyclopentylamine

Role in Organic Synthesis

N-Boc-Cyclopentylamine is extensively used as a protecting group for amines in organic synthesis. It facilitates selective reactions by masking the reactivity of the amine group while allowing other functional groups to participate in desired transformations.

Biological Research

In biological studies, N-Boc-Cyclopentylamine serves as a model compound for investigating enzyme mechanisms and protein modifications. Its structure enables researchers to study interactions between carbamates and biological macromolecules.

Pharmaceutical Development

The compound is explored for potential therapeutic applications due to its ability to modify drug molecules selectively during synthesis. It contributes to the development of novel drugs with improved efficacy and reduced side effects.

Industrial Applications

Industrially, N-Boc-Cyclopentylamine is utilized in the production of specialty chemicals and intermediates for agrochemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Structural Analogues

Compounds structurally similar to N-Boc-Cyclopentylamine include:

  • Tert-butyl N-(cyclohexyl)carbamate

  • Tert-butyl N-(cyclobutyl)carbamate

These analogues differ in their cyclic moieties but share similar reactivity patterns due to their carbamate functionality.

Unique Features

N-Boc-Cyclopentylamine stands out due to its cyclopentyl ring combined with Boc protection, which imparts distinct steric effects and reactivity compared to its analogues.

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